molecular formula C13H9Cl2NOS2 B15041339 (5Z)-5-(3,4-dichlorobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3,4-dichlorobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15041339
M. Wt: 330.3 g/mol
InChI Key: MTKQSZBQFVLMLL-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-(3,4-dichlorobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3,4-dichlorobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the double bond in the benzylidene moiety, converting it to a single bond.

    Substitution: The compound may participate in nucleophilic substitution reactions, especially at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzylidene derivatives.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new thiazolidinone derivatives with potential biological activities.

Biology

In biological research, thiazolidinone derivatives are studied for their antimicrobial, antifungal, and antiviral properties. This compound may exhibit similar activities and could be investigated for its potential as a therapeutic agent.

Medicine

Thiazolidinone compounds have shown promise in the treatment of various diseases, including cancer, diabetes, and inflammatory conditions. (5Z)-5-(3,4-dichlorobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one may be explored for its potential medicinal applications.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-5-(3,4-dichlorobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological target. Generally, thiazolidinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-chlorobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(3,4-dimethoxybenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(3,4-dichlorobenzylidene)-3-(methyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The unique structural features of (5Z)-5-(3,4-dichlorobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one, such as the presence of the 3,4-dichlorobenzylidene moiety and the prop-2-en-1-yl group, may confer distinct biological activities and chemical reactivity compared to similar compounds. These differences could be explored to develop new derivatives with enhanced properties.

Properties

Molecular Formula

C13H9Cl2NOS2

Molecular Weight

330.3 g/mol

IUPAC Name

(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H9Cl2NOS2/c1-2-5-16-12(17)11(19-13(16)18)7-8-3-4-9(14)10(15)6-8/h2-4,6-7H,1,5H2/b11-7-

InChI Key

MTKQSZBQFVLMLL-XFFZJAGNSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.